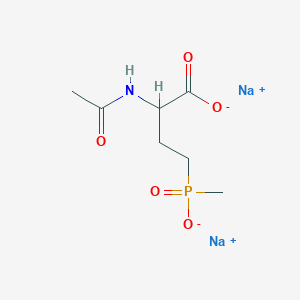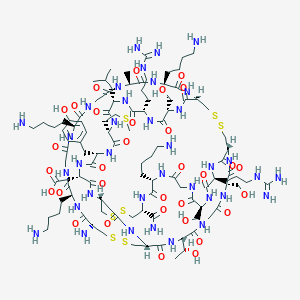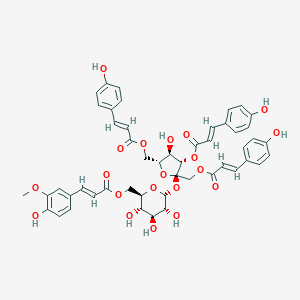
N-乙酰谷氨酰膦钠
描述
科学研究应用
N-Acetyl Glufosinate Sodium has a wide array of applications in scientific research:
作用机制
Target of Action
The primary target of N-Acetyl Glufosinate Sodium is glutamine synthetase (GS) . GS is an enzyme that plays a crucial role in the metabolism of nitrogen by catalyzing the condensation of glutamate and ammonia to form glutamine .
Mode of Action
N-Acetyl Glufosinate Sodium inhibits the activity of GS, which leads to the accumulation of ammonia and metabolites of the photorespiration pathway, such as glycolate and glyoxylate . This inhibition also results in the depletion of other intermediates such as glycine, serine, hydroxypyruvate, and glycerate . The herbicidal action of N-Acetyl Glufosinate Sodium is fast and is triggered by reactive oxygen species (ROS). This action is light-dependent, with no visual symptoms or ROS formation in the dark .
Biochemical Pathways
The inhibition of GS disrupts photorespiration, carbon assimilation, and linear electron flow in the light reactions . This disruption leads to an imbalance between ROS generation and scavenging . The activities of superoxide dismutase, catalase, ascorbate peroxidase, and glutathione reductase increase after treatment with N-Acetyl Glufosinate Sodium in an attempt to quench the nascent ROS burst .
Pharmacokinetics
It is known that the compound’s action is light-dependent . More research is needed to fully understand the ADME properties of N-Acetyl Glufosinate Sodium and their impact on its bioavailability.
Result of Action
The cascade of events triggered by the inhibition of GS leads to lipid peroxidation, forming the basis for the fast action of N-Acetyl Glufosinate Sodium . The O2 generated by the splitting of water in photosystem II (PSII) becomes the acceptor of electrons, generating ROS . This ROS formation leads to a burst of ROS, overwhelming the antioxidant machinery and the water–water cycle .
Action Environment
The action of N-Acetyl Glufosinate Sodium is influenced by environmental factors such as light. Its fast action is light-dependent, with no visual symptoms or ROS formation in the dark . This suggests that the efficacy and stability of N-Acetyl Glufosinate Sodium could be affected by the light conditions in its environment .
生化分析
Biochemical Properties
N-Acetyl Glufosinate Sodium interacts with various enzymes and proteins. It targets glutamine synthetase (GS), leading to the accumulation of ammonia and metabolites of the photorespiration pathway . The inhibition of GS by N-Acetyl Glufosinate Sodium results in the disorder of nitrogen metabolism .
Cellular Effects
N-Acetyl Glufosinate Sodium influences cell function by disrupting nitrogen metabolism and photosynthesis . It affects cell signaling pathways, gene expression, and cellular metabolism, leading to the inhibition of weed growth .
Molecular Mechanism
The mechanism of action of N-Acetyl Glufosinate Sodium involves the specific inhibition of glutamine synthetase in plants . This leads to changes in gene expression and enzyme activity, disrupting nitrogen metabolism and photosynthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Acetyl Glufosinate Sodium change over time. It has high water solubility and persistence in aquatic systems
Metabolic Pathways
N-Acetyl Glufosinate Sodium is involved in the nitrogen metabolism pathway. It inhibits glutamine synthetase, disrupting the conversion of glutamate and ammonia to glutamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl Glufosinate Sodium typically involves the acetylation of glufosinate. The process begins with the reaction of glufosinate with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of N-Acetyl Glufosinate Sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified through crystallization and filtration techniques .
化学反应分析
Types of Reactions
N-Acetyl Glufosinate Sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: N-Acetyl Glufosinate Sodium can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
相似化合物的比较
Similar Compounds
Glufosinate: The parent compound of N-Acetyl Glufosinate Sodium, used as a non-selective herbicide.
N-Acetyl-D-glucosamine 6-phosphate sodium salt: Another acetylated compound with similar chelating properties.
Sitaxentan sodium salt: A compound with similar sodium salt structure but different applications.
Uniqueness
N-Acetyl Glufosinate Sodium is unique due to its specific acetylation, which enhances its stability and chelating properties compared to its parent compound, glufosinate . This makes it particularly valuable in scientific research applications where stability and prevention of degradation are crucial .
属性
IUPAC Name |
disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO5P.2Na/c1-5(9)8-6(7(10)11)3-4-14(2,12)13;;/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGHOPHLLPFJZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCP(=O)(C)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12NNa2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70601280 | |
| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133659-60-6 | |
| Record name | Disodium 2-acetamido-4-(methylphosphinato)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70601280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | disodium;2-acetamido-4-[methyl(oxido)phosphoryl]butanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















